molecular formula C17H12ClNO2 B11835278 Methyl 1-chloro-4-phenylisoquinoline-3-carboxylate CAS No. 78945-98-9

Methyl 1-chloro-4-phenylisoquinoline-3-carboxylate

Cat. No.: B11835278
CAS No.: 78945-98-9
M. Wt: 297.7 g/mol
InChI Key: OVVMMXNLDFKECR-UHFFFAOYSA-N
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Description

Methyl 1-chloro-4-phenylisoquinoline-3-carboxylate is a chemical compound with the molecular formula C₁₇H₁₂ClNO₂ and a molecular weight of 297.736 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-chloro-4-phenylisoquinoline-3-carboxylate typically involves the reaction of 1-chloro-4-phenylisoquinoline-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the esterification process to completion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-chloro-4-phenylisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Methyl 1-chloro-4-phenylisoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 1-chloro-4-phenylisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-chloro-4-phenylisoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity compared to other similar compounds .

Properties

CAS No.

78945-98-9

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

methyl 1-chloro-4-phenylisoquinoline-3-carboxylate

InChI

InChI=1S/C17H12ClNO2/c1-21-17(20)15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)16(18)19-15/h2-10H,1H3

InChI Key

OVVMMXNLDFKECR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C(=N1)Cl)C3=CC=CC=C3

Origin of Product

United States

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